molecular formula C12H10BrNO B1601632 5-Bromo-2-(4-methoxyphenyl)pyridine CAS No. 88345-93-1

5-Bromo-2-(4-methoxyphenyl)pyridine

Cat. No. B1601632
CAS RN: 88345-93-1
M. Wt: 264.12 g/mol
InChI Key: RNHJUTIKTVYRAJ-UHFFFAOYSA-N
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Patent
US08569331B2

Procedure details

A mixture of 5-bromo-2-iodopyridine (600 mg, 2.11 mmol), (4-methoxyphenyl)boronic acid (353 mg, 2.32 mmol), tetrakis(triphenylphosphine)palladium(0) (122 mg, 0.106 mmol), and 2M Na2CO3 aq. (2.11 mL, 4.22 mmol) in toluene (10 mL) was heated at 80° C. for 40.5 hours under nitrogen. After cooling to room temperature, water was added and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and filtered through a Celite pad. The filtrate was concentrated and the residue was purified by column chromatography (CH2Cl2 only) to afford the desired product (538 mg, 97%) as a yellow solid. 1HNMR (CDCl3) 400 MHz δ: 8.69 (d, J=2.3 Hz, 1H), 7.92 (dt, J=8.6 Hz and 2.3 Hz, 2H), 7.82 (dd, J=8.6 Hz and 2.3 Hz, 1H), 7.56 (d, J=8.6 Hz, 1H), 6.99 (dt, J=8.6 Hz and 2.3 Hz, 2H), 3.87 (s, 3H). LCMS: 264 [M+H].
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](I)=[N:6][CH:7]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C([O-])([O-])=O.[Na+].[Na+].O>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)=[N:6][CH:7]=1 |f:2.3.4,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)I
Name
Quantity
353 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
2.11 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
122 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (CH2Cl2 only)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 538 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.